(R,R)-Hydroxy Bupropion
Overview
Description
(R,R)-Hydroxy Bupropion is a chiral metabolite of bupropion, an aminoketone antidepressant. Bupropion is widely used for the treatment of depression and as a smoking cessation aid. The (R,R)-enantiomer of hydroxy bupropion is one of the major active metabolites formed during the metabolism of bupropion in the liver. This compound exhibits pharmacological activity that contributes to the therapeutic effects of bupropion.
Mechanism of Action
Target of Action
The primary targets of (R,R)-Hydroxy Bupropion are the norepinephrine and dopamine neurotransmitter systems . These systems play crucial roles in mood regulation, reward processing, and the control of various cognitive functions .
Mode of Action
This compound exerts its effects mainly by inhibiting the reuptake of dopamine and norepinephrine . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and cognition .
Biochemical Pathways
The metabolism of this compound involves several biochemical pathways. It undergoes extensive stereoselective metabolism, producing a complex profile of pharmacologically active metabolites . The major metabolites include hydroxybupropion, threohydrobupropion, and erythrohydrobupropion . These metabolites reach higher plasma concentrations than bupropion itself .
Pharmacokinetics
This compound is a chiral, basic, highly lipophilic drug that undergoes extensive stereoselective metabolism . Its pharmacokinetics are characterized by a wide interindividual variability . The drug is metabolized predominantly by cytochrome P4502B6 (CYP2B6) to OH-bupropion and 4’-OH-bupropion . The fraction of bupropion metabolized (fm) to the CYP2B6 probe metabolite OH-bupropion is 5–16%, but this can increase significantly due to drug-drug interactions .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on the norepinephrine and dopamine systems. By increasing the availability of these neurotransmitters, this compound can enhance mood, improve cognitive function, and reduce symptoms of depression .
Action Environment
Environmental factors, such as concomitant medications, can significantly influence the action, efficacy, and stability of this compound. For instance, the drug ticlopidine has been found to inhibit all metabolic pathways of bupropion in vitro, including threohydrobupropion, erythrohydrobupropion, and 4’-OH-bupropion formation, explaining the in vivo drug-drug interaction . Additionally, genetic polymorphisms in metabolic enzymes can also influence the interindividual and intraindividual variability in bupropion metabolite exposure .
Biochemical Analysis
Biochemical Properties
(R,R)-Hydroxy Bupropion interacts with several enzymes and proteins. It has been found to antagonize nicotine-induced 86Rb+ efflux in cells expressing alpha3beta4 nicotinic cholinergic receptors . Furthermore, it has shown affinity at the dopamine transporter comparable to Bupropion, and also binds at the norepinephrine transporter .
Cellular Effects
This compound influences cell function by interacting with various cell signaling pathways and affecting gene expression. It has been observed to partially substitute in drug discrimination procedures using (-)nicotine- and (+)amphetamine-trained rats .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It antagonizes nicotine-induced 86Rb+ efflux in cells expressing alpha3beta4 nicotinic cholinergic receptors .
Temporal Effects in Laboratory Settings
It is known that the compound’s release kinetics do not alter its metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, S,S-Hydroxybupropion generalized completely in (+)amphetamine-trained animals at an ED50 of 4.4 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as the dopamine transporter and the norepinephrine transporter .
Subcellular Localization
Current knowledge suggests that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,R)-Hydroxy Bupropion typically involves the stereoselective reduction of bupropion. This process can be achieved using various reducing agents and catalysts to ensure the formation of the desired enantiomer. Commonly used reducing agents include sodium borohydride and lithium aluminum hydride, while chiral catalysts such as BINAP-Ruthenium complexes can enhance the stereoselectivity of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale stereoselective reduction processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chiral chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: (R,R)-Hydroxy Bupropion undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound to its corresponding ketone or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced metabolites.
Substitution: Nucleophilic substitution reactions can modify the hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more reduced alcohols or hydrocarbons.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
(R,R)-Hydroxy Bupropion has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.
Biology: Studies on its metabolism and pharmacokinetics help understand the biotransformation of bupropion.
Medicine: Research on its pharmacological effects contributes to the development of new antidepressants and smoking cessation aids.
Industry: It is used in the development of chiral drugs and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
S,S-Hydroxy Bupropion: Another enantiomer of hydroxy bupropion with different pharmacokinetic and pharmacodynamic profiles.
Threohydrobupropion: A metabolite of bupropion with distinct pharmacological properties.
Erythrohydrobupropion: Another metabolite with unique effects.
Uniqueness: (R,R)-Hydroxy Bupropion is unique due to its specific stereochemistry, which influences its interaction with biological targets and its overall pharmacological profile. Compared to its S,S-enantiomer, this compound has higher plasma exposure and contributes more significantly to the therapeutic effects of bupropion .
Properties
IUPAC Name |
(2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/t9-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOBKSKAZMVBHT-RNCFNFMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@](OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433176, DTXSID30870192 | |
Record name | (R,R)-Hydroxy Bupropion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rel-(2R,3R)-2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192374-15-5, 233600-52-7 | |
Record name | (-)-(2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192374-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R,R)-Hydroxy Bupropion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rel-(2R,3R)-2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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